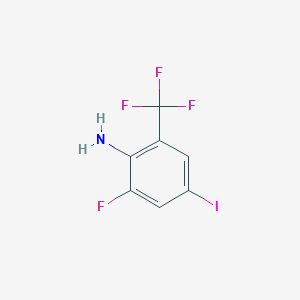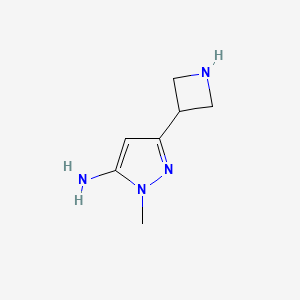
3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both azetidine and pyrazole rings. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrazole ring is a five-membered ring containing two nitrogen atoms. This unique structure makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the azetidine and pyrazole rings followed by their coupling. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines . The pyrazole ring can be synthesized through various methods, including cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. Green chemistry approaches, such as the use of environmentally friendly reagents and solvents, are often employed to minimize environmental impact . The use of microchannel reactors for oxidation reactions and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also contribute to the compound’s biological effects by interacting with various biomolecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring used in various pharmaceuticals.
Pyrazole: A five-membered ring with two nitrogen atoms, known for its anti-inflammatory and analgesic properties.
Oxetane: A four-membered oxygen-containing ring with applications in medicinal chemistry.
Uniqueness
3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-7(8)2-6(10-11)5-3-9-4-5/h2,5,9H,3-4,8H2,1H3 |
InChI Key |
WDTCLCMKANYIDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CNC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


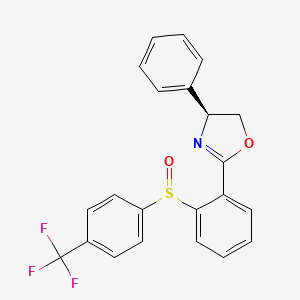

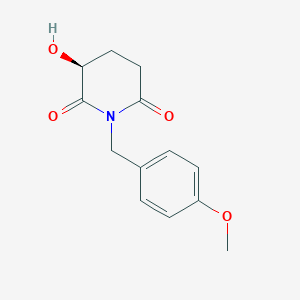
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)

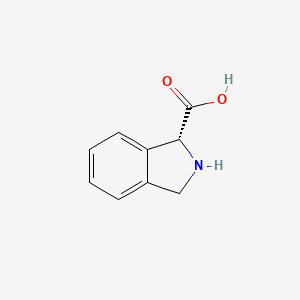
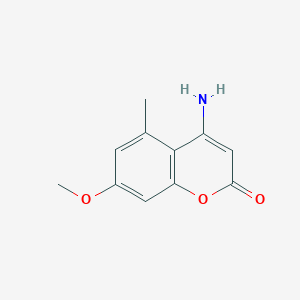
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
